![molecular formula C14H10FN3O2 B11725032 2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11725032.png)
2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a diazenyl linkage, a hydroxy group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-fluoroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable β-diketone, such as 3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The diazenyl linkage can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The diazenyl linkage can participate in redox reactions, while the hydroxy and pyridinyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and enzyme activities, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one
- 2-[2-(4-Bromophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one
- 2-[2-(4-Methylphenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one
Uniqueness
The presence of the fluorophenyl group in 2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high reactivity and specificity.
Propiedades
Fórmula molecular |
C14H10FN3O2 |
|---|---|
Peso molecular |
271.25 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)diazenyl]-3-hydroxy-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10FN3O2/c15-11-1-3-12(4-2-11)17-18-13(9-19)14(20)10-5-7-16-8-6-10/h1-9,19H |
Clave InChI |
QAWCNTWJFXPGOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC(=CO)C(=O)C2=CC=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


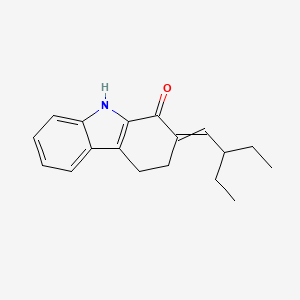
![(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11724955.png)



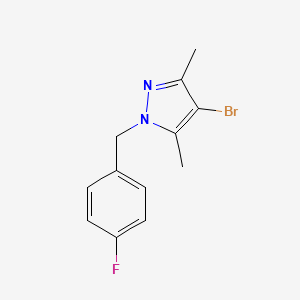
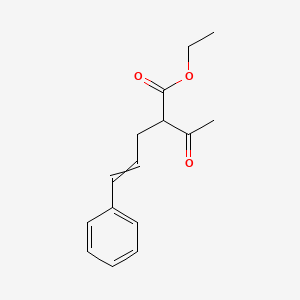
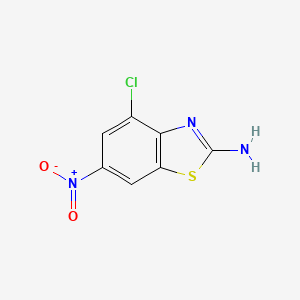

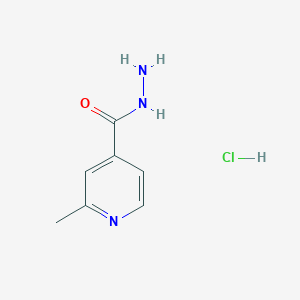
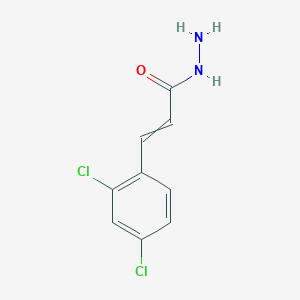
![2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride](/img/structure/B11725024.png)
![3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B11725037.png)
![2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B11725040.png)
